molecular formula C18H16Cl2N2OS B5112757 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole

2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole

Cat. No. B5112757
M. Wt: 379.3 g/mol
InChI Key: YSXBRUKPJOFBRT-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole, also known as DCMO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DCMO is a member of the oxadiazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole exerts its biological activities through the inhibition of enzymes and the modulation of signaling pathways. For example, 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole has been shown to have a variety of biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against a range of bacteria and fungi. 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole has also been shown to have antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole has been shown to exhibit anticonvulsant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying a variety of biological processes. However, one limitation of using 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole is its potential toxicity. It is important to use caution when handling 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole and to follow proper safety protocols.

Future Directions

There are many potential future directions for the study of 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole. One area of interest is the development of new derivatives of 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole with improved biological activities. Another area of interest is the study of the mechanism of action of 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole and its potential use as a therapeutic agent. Additionally, the use of 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole as a fluorescent probe for the detection of metal ions could have important applications in the field of environmental monitoring.

Synthesis Methods

2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with mesityl thiolate in the presence of a base. The resulting product is then cyclized with hydrazine hydrate to form the oxadiazole ring. Other methods of synthesis include the reaction of 2,4-dichlorobenzohydrazide with mesityl isothiocyanate and the reaction of 2,4-dichlorobenzohydrazide with mesityl isocyanate.

Scientific Research Applications

2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antimicrobial, antitumor, anticonvulsant, and anti-inflammatory activities. 2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2OS/c1-10-6-11(2)15(12(3)7-10)9-24-18-22-21-17(23-18)14-5-4-13(19)8-16(14)20/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXBRUKPJOFBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-oxadiazole

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